Platinum(IV) chloride pentahydrate can be synthesized from platinum metal through several methods, including chlorination reactions. It belongs to the class of platinum(IV) complexes, which are characterized by their octahedral geometry and higher kinetic stability compared to platinum(II) complexes. The compound is often utilized as a precursor for other platinum-based drugs and catalysts in organic synthesis .
The synthesis of platinum(IV) chloride pentahydrate typically involves the reaction of platinum metal with chlorine gas or hydrochloric acid. One common method is as follows:
This process yields a stable compound that can be further purified through recrystallization techniques .
Platinum(IV) chloride pentahydrate features an octahedral coordination structure, where the platinum ion is at the center, surrounded by four chloride ions in a planar arrangement and five water molecules occupying axial positions.
The presence of water molecules contributes to its solubility and stability in aqueous environments .
Platinum(IV) chloride pentahydrate can undergo various chemical reactions, particularly in the context of organic synthesis and catalysis. Some notable reactions include:
The mechanism by which platinum(IV) chloride pentahydrate exerts its biological effects involves its conversion to active platinum(II) species within cells. Upon entering biological systems, the compound undergoes reduction facilitated by intracellular reductants (e.g., glutathione), leading to the release of cytotoxic platinum(II) complexes that interact with DNA.
Platinum(IV) chloride pentahydrate has several important applications:
The isolation of platinum(IV) chloride (PtCl₄) in the early 19th century marked a pivotal advancement in inorganic chemistry. Initial investigations focused on its distinctive physicochemical properties, including its appearance as a brown-red crystalline solid with a high density of 4.303 g/cm³ (anhydrous) and decomposition at 370°C [1] [10]. The compound’s exceptional solubility behavior—58.7 g/100 mL in cold water for the anhydrous form and high solubility for the pentahydrate variant—provided early clues to its complex structure [1] [4]. Researchers observed that PtCl₄ readily formed red crystals of pentahydrate (PtCl₄·5H₂O) when crystallized from aqueous solutions, which became the dominant commercial form due to its stability [1] [8]. This hydrate phase exhibits a lower density (2.43 g/cm³) and distinct reactivity compared to its anhydrous counterpart [4].
A key breakthrough emerged from studying PtCl₄’s reaction dynamics. When dissolved in hydrochloric acid, it transformed into hexachloroplatinic acid (H₂PtCl₆), revealing its role as a precursor for platinum complexes [1]. This behavior contrasted sharply with platinum(II) chloride and underscored platinum’s variable oxidation states. Early syntheses relied on thermal decomposition of chloroplatinic acid (H₂PtCl₆ → PtCl₄ + 2HCl) at 220°C, though impurities necessitated refined methods like chlorination at 250°C [1] [3]. The heavier halides (PtBr₄ and PtI₄) were subsequently characterized, confirming the stability of Pt(IV) halides [1].
Table 1: Early Characterized Platinum(IV) Halides and Derivatives
Compound | Formula | Key Properties |
---|---|---|
Platinum(IV) chloride | PtCl₄ | Brown-red solid, density 4.303 g/cm³, decomposes at 370°C |
Platinum tetrachloride pentahydrate | PtCl₄·5H₂O | Red crystals, density 2.43 g/cm³, stable commercial form [4] |
Hexachloroplatinic acid | H₂PtCl₆ | Formed via PtCl₄ + 2HCl, key soluble derivative [1] |
Platinum(IV) bromide | PtBr₄ | Analogous halide, confirming Pt(IV) stability [1] |
Alfred Werner’s coordination theory (1893) found rigorous validation through PtCl₄’s chemistry, particularly its ammonia adducts (PtCl₄·nNH₃, n=2–6). Conductivity measurements and chloride ion precipitation experiments demonstrated that only specific ligands were ionizable, contradicting chain theories and supporting Werner’s concept of primary/secondary valences [9]. For example:
PtCl₄’s polymeric structure—determined crystallographically—revealed octahedral Pt(IV) centers interconnected by chloride bridges. This explained its low solubility in non-polar solvents and requirement for ligand exchange to solubilize [1] [3]. The kinetic inertness of Pt(IV) complexes, contrasted with Pt(II)’s lability, provided evidence for coordination geometry’s impact on reactivity. Werner leveraged this to explain isomerism in platinum complexes, cementing his theory’s supremacy [9]. Reduction studies further reinforced the theory:
PtCl₄ → PtCl₂ + Cl₂ (thermal decomposition) [1] This reaction exemplified oxidation-state-dependent stability, consistent with coordination-defined electron configurations.
Table 2: Werner’s Key Evidence from PtCl₄-Derived Complexes
Complex | Ionizable Cl⁻ | Conductivity | Postulated Structure |
---|---|---|---|
PtCl₄·6NH₃ | 4 | High | [Pt(NH₃)₆]⁴⁺ + 4Cl⁻ (octahedral Pt(IV)) |
PtCl₄·4NH₃ | 2 | Moderate | [Pt(NH₃)₄Cl₂]²⁺ + 2Cl⁻ (cis/trans isomers possible) |
PtCl₄·2NH₃ | 0 | Low | Neutral polymer (Cl-bridged) [1] [9] |
The mid-20th century witnessed PtCl₄·5H₂O’s ascent as a versatile industrial precursor. Its stability and solubility enabled:
In pharmacology, PtCl₄’s redox activity underpinned platinum(IV) prodrug development. The kinetic inertness of Pt(IV) allows oral administration, while intracellular reduction releases cytotoxic Pt(II) species. Machine learning models predict Pt(IV) complexes derived from PtCl₄ as potential RdRp inhibitors for antivirals, with cross-validated R² values of 0.863–0.903 [5]. Additionally, their efficacy against hypoxic tumors (e.g., lung, ovarian carcinomas) stems from oxygen-independent activation mechanisms [5].
Table 3: Modern Applications of Platinum(IV) Chloride Pentahydrate
Domain | Application | Mechanism |
---|---|---|
Industrial Catalysis | PEM fuel cell electrocatalysts [7] | PtCl₄ → Pt nanoparticles (high surface area) |
Cyclization of arene-alkynes | Electrophilic Pt(IV) activation of C≡C bonds [7] | |
Green Chemistry | Mechanochemical synthesis of Pt(II) β-diketonates at 170°C [8] | PtCl₄ reduction by diketonate salts (milder than PtCl₂ routes) |
Pharmacology | Anticancer prodrugs (e.g., satraplatin) [5] | Intracellular reduction to active Pt(II) species |
SARS-CoV RNA-dependent RNA polymerase inhibition (predicted) [5] | Ligand-dependent binding to viral enzymes |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: